

cis-2-tert-Butylcyclohexyl acetate toxicological data

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Compound of Interest

Compound Name: *cis-2-tert-Butylcyclohexyl acetate*

Cat. No.: B1293820

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An In-Depth Technical Guide to the Toxicological Profile of **cis-2-tert-Butylcyclohexyl Acetate**

Introduction

cis-2-tert-Butylcyclohexyl acetate (CAS No. 20298-69-5) is a synthetic fragrance ingredient valued for its fruity and woody aroma. As with any chemical intended for use in consumer products, a thorough understanding of its toxicological profile is essential to ensure human and environmental safety. This technical guide provides a comprehensive overview of the available toxicological data for **cis-2-tert-Butylcyclohexyl acetate**, focusing on key endpoints relevant to researchers, scientists, and drug development professionals. The information herein is compiled from safety data sheets and peer-reviewed safety assessments, including those from the Research Institute for Fragrance Materials (RIFM). It is important to note that in some cases, data from closely related isomers, such as 2-tert-butylcyclohexyl acetate (CAS No. 88-41-5) or the mixture of cis/trans isomers (CAS No. 32210-23-4), are used for read-across purposes to fill data gaps, a standard practice in chemical safety assessment.

Acute Toxicity

Acute toxicity studies are designed to assess the potential for adverse health effects from a single, short-term exposure to a substance. For **cis-2-tert-Butylcyclohexyl acetate**, specific acute toxicity data is limited; however, data from the isomeric mixture provides valuable insight.

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value	Reference Substance
LD50	Rat	Oral	4600 mg/kg	2-tert-Butylcyclohexyl acetate[1]
LD50	Rat	Oral	3550 mg/kg	4-tert-Butylcyclohexyl Acetate (cis- and trans- mixture)[2]
LD50	Rabbit	Dermal	>5000 mg/kg	2-tert-Butylcyclohexyl acetate[1]

Experimental Protocols

Oral LD50 Study (General Protocol based on OECD Guideline 401): The acute oral toxicity is typically determined by administering the test substance to a group of fasted rodents (e.g., rats). The substance is given in a single dose by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A post-mortem examination of major organs is performed on all animals. The LD50 is the statistically calculated dose that is expected to be lethal to 50% of the test population.

Skin and Eye Irritation

Studies on skin and eye irritation evaluate the potential for a substance to cause local inflammatory reactions upon contact.

Most safety data sheets indicate that based on available data, the classification criteria for skin and eye irritation are not met for ortho-tert-Butylcyclohexyl acetate (a mixture containing the cis-isomer).[3] However, one source classifies the mixed isomer product (4-tert-Butylcyclohexyl Acetate) as causing skin irritation (Category 2).[2]

Table 2: Skin and Eye Irritation Data

Endpoint	Result	Reference Substance
Skin Corrosion/Irritation	Classification criteria not met	OTBCHA[3][4]
Serious Eye Damage/Irritation	Classification criteria not met	OTBCHA[3][4]
Skin Irritation	Causes skin irritation (Category 2)	4-tert-Butylcyclohexyl Acetate (cis- and trans- mixture)[2]

Skin Sensitization

Skin sensitization is an allergic reaction that occurs after repeated exposure to a substance. Safety assessments for 2-tert-butylcyclohexyl acetate, a close structural analog, indicate no safety concerns for skin sensitization at current use levels.[5] However, some safety data sheets for the broader 4-tert.-butylcyclohexyl acetate (mixture of cis/trans isomers) classify it as a skin sensitizer (Category 1), with the potential to cause an allergic skin reaction.

Experimental Protocols

Local Lymph Node Assay (LLNA) (General Protocol based on OECD Guideline 429): The LLNA is a common in vivo method for assessing skin sensitization potential. The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day five, a solution of radio-labeled thymidine is injected intravenously. Three hours later, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed. The incorporation of radio-labeled thymidine, measured by a beta-scintillation counter, is used to determine a stimulation index (SI). A substance is classified as a sensitizer if the SI is greater than or equal to 3.

Repeated Dose and Reproductive Toxicity

Repeated dose toxicity studies assess the effects of long-term exposure, while reproductive toxicity studies investigate potential impacts on fertility and development. A combined study was conducted on **cis-2-tert-butylcyclohexyl acetate**.

Table 3: Repeated Dose and Reproductive Toxicity Data

Study Type	Species	Route	Dose Levels (mg/kg/day)	NOAEL (Reproductive Toxicity)
OECD/GLP 422 Combined Repeated Dose & Repro/Devo Screening	Wistar Rat	Dietary	0, 75, 200, 500	Male: 505 mg/kg/day, Female: 437 mg/kg/day[6]

Experimental Protocols

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422): In this study, the test substance, **cis-2-tert-butylcyclohexyl acetate**, was administered daily to groups of male and female Wistar rats via their diet at specified dose levels.[6] The study period covers pre-mating, mating, gestation, and lactation. Observations include clinical signs, body weight, food consumption, mating performance, fertility, and litter data. At the end of the study, adult animals and offspring are subjected to a detailed necropsy, and tissues are examined histopathologically. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse treatment-related findings are observed. For **cis-2-tert-butylcyclohexyl acetate**, the reproductive toxicity NOAEL was the highest dose tested.[6]

Genotoxicity

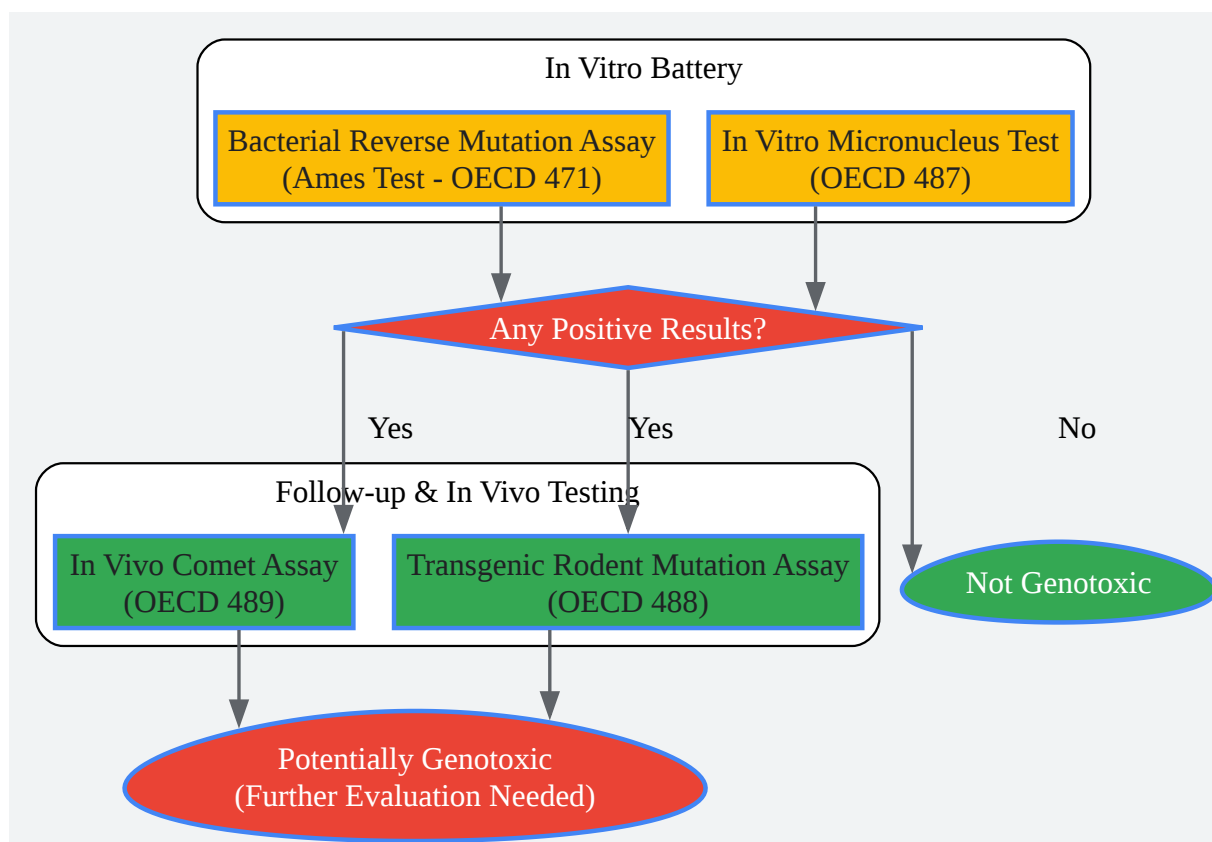
Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA). Data on the read-across analog, 2-tert-butylcyclohexyl acetate, indicates that it is not genotoxic.[5][7]

Table 4: Genotoxicity Data

Assay	Test System	Result	Reference Substance
Bacterial Reverse Mutation Assay (Ames Test)	<i>S. typhimurium</i>	Non-mutagenic	4-tert-butylcyclohexyl acetate[7]
In Vitro Chromosome Aberration	Mammalian Cells	Non-clastogenic	2-tert-butylcyclohexyl acetate[7][8]

Genotoxicity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the genotoxicity of a chemical.



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Caption: Standard workflow for genotoxicity assessment of a chemical substance.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test - OECD Guideline 471): This in vitro test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that leave them unable to synthesize a specific amino acid. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance is mutagenic, it will cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium. The number of revertant colonies is counted to assess mutagenicity.

In Vitro Mammalian Chromosome Aberration Test (OECD Guideline 473): Cultured mammalian cells (e.g., Chinese Hamster Ovary cells) are exposed to the test substance.[8] After a suitable treatment period, the cells are treated with a mitotic inhibitor to arrest them in metaphase. The chromosomes are then harvested, stained, and examined under a microscope for structural aberrations (e.g., breaks, deletions, exchanges). This assay detects clastogenic potential.

Environmental Fate and Ecotoxicity

cis-2-tert-Butylcyclohexyl acetate is classified as toxic to aquatic life with long-lasting effects (H411).[4][9][10] Users must avoid its release into the environment and collect any spillage.[9][10] However, safety assessments have concluded that the related 2-tert-butylcyclohexyl acetate is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[5]

Summary

The available toxicological data for **cis-2-tert-Butylcyclohexyl acetate**, supplemented with information from its isomers, provides a solid foundation for its safe use as a fragrance ingredient.

- **Acute Toxicity:** The substance has low acute oral and dermal toxicity.
- **Irritation:** It is generally not considered a skin or eye irritant, although some data on mixed isomers suggest a potential for skin irritation.

- Sensitization: While some sources classify mixed isomers as skin sensitizers, dedicated safety assessments on closely related materials did not find significant cause for concern at current use levels.
- Repeated Dose & Reproductive Toxicity: A comprehensive study on the cis-isomer established a high NOAEL, indicating low risk from repeated exposure.
- Genotoxicity: The weight of evidence from in vitro studies on related compounds suggests that **cis-2-tert-Butylcyclohexyl acetate** is not genotoxic.
- Environmental Hazard: The primary hazard identified is its toxicity to aquatic life with long-lasting effects, necessitating responsible handling and disposal.

This guide summarizes the key toxicological findings for **cis-2-tert-Butylcyclohexyl acetate**. For professionals in research and development, this information is critical for conducting thorough risk assessments and ensuring the safe formulation of products containing this ingredient.

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